Brl 36378

ACE inhibitor Pharmacokinetics Duration of Action

Brl 36378 is a novel, orally active dihydrobenzofuran analogue that functions as a potent angiotensin-converting enzyme (ACE) inhibitor. Its molecular structure is based on an L-alanyl-L-proline backbone, a common motif in this therapeutic class.

Molecular Formula C23H32N2O6
Molecular Weight 432.5 g/mol
CAS No. 23483-20-7
Cat. No. B10826749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrl 36378
CAS23483-20-7
Molecular FormulaC23H32N2O6
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCCC1CC2=CC=CC=C2O1)NC(C)C(=O)N3CCCC3C(=O)O
InChIInChI=1S/C23H32N2O6/c1-3-30-23(29)18(10-6-9-17-14-16-8-4-5-12-20(16)31-17)24-15(2)21(26)25-13-7-11-19(25)22(27)28/h4-5,8,12,15,17-19,24H,3,6-7,9-11,13-14H2,1-2H3,(H,27,28)/t15-,17?,18?,19-/m0/s1
InChIKeyHTBXOXWJOIKINE-RXQRSOPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Brl 36378 (CAS 23483-20-7): Procurement-Grade ACE Inhibitor for Cardiovascular Research


Brl 36378 is a novel, orally active dihydrobenzofuran analogue that functions as a potent angiotensin-converting enzyme (ACE) inhibitor [1]. Its molecular structure is based on an L-alanyl-L-proline backbone, a common motif in this therapeutic class. The compound is specifically characterized as N-[N-[[4-(2,3-dihydro-2-benzofuranyl)-1-(ethoxycarbonyl)]butyl]-(s)-alanyl]-(s)-proline . It was developed as a research tool to explore the renin-angiotensin-aldosterone system (RAAS) and has been profiled in various hypertensive models [1].

Why Brl 36378 Cannot Be Substituted by Common ACE Inhibitors Like Enalapril or Captopril


Despite belonging to the same class of ACE inhibitors, the clinical and research use of Brl 36378 is not interchangeable with that of established drugs like enalapril or captopril [1]. The primary reason lies in its distinct pharmacokinetic profile, particularly its duration of action and tissue-specific activity [1]. Substitution without rigorous validation would introduce significant variability in experimental outcomes, especially in studies focused on the duration of ACE inhibition or its effects on specific target tissues, where Brl 36378 demonstrates a unique, quantifiable profile compared to these gold-standard comparators [2]. The following evidence details these precise, data-backed differentiators.

Quantitative Differentiators of Brl 36378 vs. Enalapril and Captopril


Brl 36378 Exhibits Prolonged Duration of ACE Inhibition Relative to Captopril

In an anaesthetized Wistar rat model, the maximum inhibition of angiotensin I (AI) pressor responses by Brl 36378 (0.1 µg/kg i.v.) was achieved sooner than with an equivalent dose of enalapril, but its effects persisted for a significantly longer duration than those of captopril [1]. The inhibitory effect of captopril subsided completely within 40-50 minutes, whereas the maximum inhibitory effects of both Brl 36378 and enalapril remained at their peak for at least 60 minutes [1].

ACE inhibitor Pharmacokinetics Duration of Action

Brl 36378 Demonstrates Superior In Vivo Potency Over Captopril in Hypertensive Models

In the anesthetized spontaneously hypertensive rat (SHR) model, Brl 36378 exhibited significantly higher potency than the first-generation ACE inhibitor captopril [1]. When assessing the inhibition of angiotensin I pressor responses following intravenous administration, Brl 36378 was approximately twice as potent as captopril [1]. In the same test, enalapril was slightly more potent than Brl 36378 [1].

Hypertension Pharmacology Animal Model

Brl 36378 and Enalapril Show Equivalent Blood Pressure Reduction in Conscious SHR

Following oral administration, Brl 36378 demonstrated comparable antihypertensive efficacy to enalapril in a conscious sodium-deficient spontaneously hypertensive rat (SHR) model [1]. At oral doses ranging from 0.3 to 10 mg/kg, Brl 36378 and enalapril produced comparable falls in blood pressure. In contrast, at a specific dose of 3 mg/kg orally, captopril was found to be less active than both Brl 36378 and enalapril [1].

Hypertension Blood Pressure Oral Administration

Brl 36378 Produces Less Pronounced Plasma and Tissue ACE Inhibition Compared to Enalapril

In a sodium-deficient normotensive rat model, Brl 36378's systemic and tissue-level effects were compared with those of enalapril [1]. Both compounds produced a reduction in blood pressure that was evident at 2 and 24 hours after acute administration and after 21 days of chronic treatment. However, the magnitude of ACE inhibition in both plasma and tissues was consistently greater following enalapril administration than after Brl 36378 treatment. This differential in enzyme inhibition was directly reflected by a greater fall in blood pressure evoked by enalapril [1].

Tissue Distribution Enzyme Inhibition Pharmacodynamics

Optimal Research Applications for Brl 36378 Based on its Differentiated Profile


Sustained ACE Inhibition in In Vivo Cardiovascular Models

Brl 36378 is ideal for experimental protocols requiring a long-acting ACE inhibitor in vivo. Its demonstrated ability to maintain maximum effect for at least 60 minutes, compared to the 40-50 minute duration of captopril, makes it suitable for studies on sustained blood pressure regulation and long-term cardiovascular remodeling without frequent re-dosing [1].

Oral Bioavailability Studies and Dose-Response Profiling

Given its comparable oral efficacy to enalapril in reducing blood pressure, Brl 36378 serves as an excellent benchmark for studying oral absorption, distribution, and pharmacodynamics of ACE inhibitors. Its potency, situated between captopril and enalapril, provides a valuable intermediate data point for constructing dose-response curves and calibrating experimental systems [1].

Investigating Tissue-Specific RAAS Modulation

The distinct, and less pronounced, profile of plasma and tissue ACE inhibition by Brl 36378 compared to enalapril [1] makes it a strategic choice for investigating the nuanced, tissue-specific effects of RAAS blockade. Researchers can leverage Brl 36378 to achieve a moderate level of systemic and tissue enzyme inhibition, potentially mimicking a more physiological or therapeutic level of intervention rather than a supramaximal one.

Quote Request

Request a Quote for Brl 36378

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.